Trifluralin-D14
Overview
Description
Trifluralin-D14 is a deuterated form of Trifluralin, a widely used pre-emergence herbicide. It is primarily employed to control grass and broadleaf weeds in various crops. The deuterated version, Trifluralin D14, is often used in scientific research to study the behavior and metabolism of the herbicide in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluralin D14 involves the incorporation of deuterium atoms into the molecular structure of Trifluralin. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of Trifluralin D14 follows similar principles as its non-deuterated counterpart but requires specialized equipment and reagents to handle deuterium. The process involves multiple steps, including nitration, reduction, and deuterium exchange, followed by purification to obtain the final product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Trifluralin D14 undergoes various chemical reactions, including:
Oxidation: Trifluralin D14 can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert Trifluralin D14 into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the nitro groups or the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trifluralin D14 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in studies involving the environmental fate and transport of herbicides.
Biology: Researchers use Trifluralin D14 to study the metabolism and degradation pathways of herbicides in plants and soil.
Medicine: Although not directly used in medicine, Trifluralin D14 can be employed in studies related to the toxicology and safety assessment of herbicides.
Industry: It is used in the development and testing of new herbicidal formulations and in the study of herbicide resistance in weeds.
Mechanism of Action
Trifluralin D14 exerts its herbicidal effects by inhibiting cell mitosis. It specifically targets the microtubules in plant cells, preventing the formation of the mitotic spindle, which is essential for cell division. This action leads to the disruption of cell division and ultimately the death of the plant. The molecular targets include tubulin proteins, which are critical components of the microtubule structure.
Comparison with Similar Compounds
Pendimethalin: Another pre-emergence herbicide with a similar mode of action.
Oryzalin: A dinitroaniline herbicide used for similar purposes.
Prodiamine: A pre-emergence herbicide with a similar chemical structure and mode of action.
Uniqueness: Trifluralin D14 is unique due to its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in various environments compared to its non-deuterated counterparts.
Properties
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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